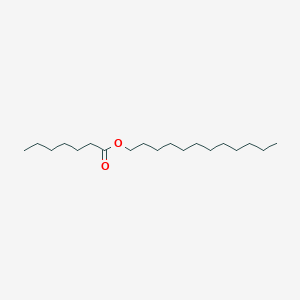
Phenanthro(9,10-g)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthro(9,10-g)isoquinoline is a heterocyclic aromatic compound with the molecular formula C21H13N It is a polycyclic compound that consists of a phenanthrene moiety fused with an isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenanthro(9,10-g)isoquinoline can be synthesized through several methods. One common approach involves the reductive alkylation of triphenylene-2-carbaldehyde with aminoacetaldehyde dimethyl acetal in the presence of sodium cyanoborohydride. The resulting intermediate undergoes cyclization using polyphosphoric acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenanthro(9,10-g)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds.
Aplicaciones Científicas De Investigación
Phenanthro(9,10-g)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of phenanthro(9,10-g)isoquinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes, affecting cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
Phenanthro(9,10-g)isoquinoline can be compared with other similar compounds, such as:
2-Azaanthracene: An aza analog of anthracene with applications in medicinal chemistry and materials science.
Phenanthridine: A compound with a similar structure, used in the synthesis of dyes and as a ligand in coordination chemistry.
This compound is unique due to its specific fusion of phenanthrene and isoquinoline rings, which imparts distinct chemical and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields. Further research into its properties and applications will continue to uncover new uses and benefits of this intriguing compound.
Propiedades
Número CAS |
110520-17-7 |
|---|---|
Fórmula molecular |
C21H13N |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
phenanthro[9,10-g]isoquinoline |
InChI |
InChI=1S/C21H13N/c1-3-7-18-16(5-1)17-6-2-4-8-19(17)21-12-15-13-22-10-9-14(15)11-20(18)21/h1-13H |
Clave InChI |
SOXFSTWNHNPRCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CN=CC5=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


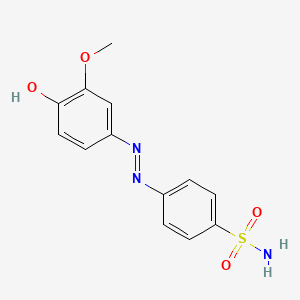
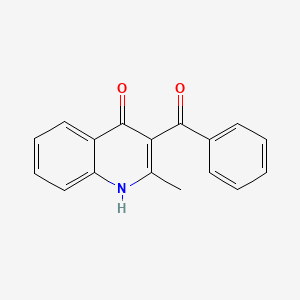
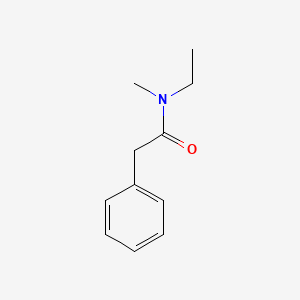
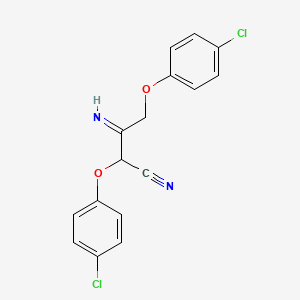
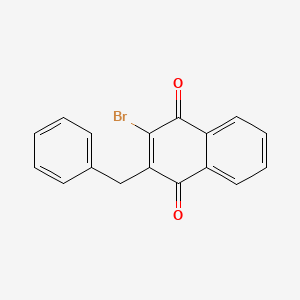
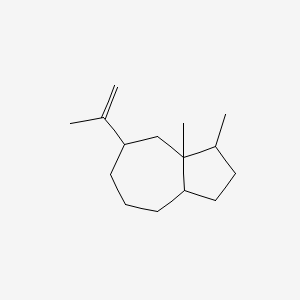
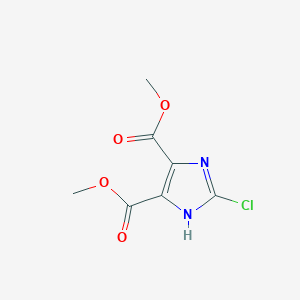
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
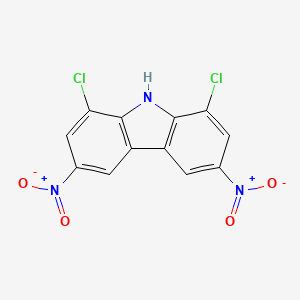
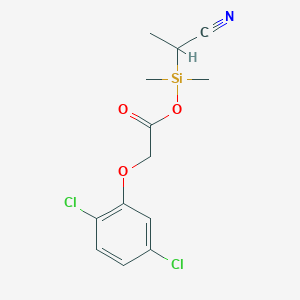
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)
